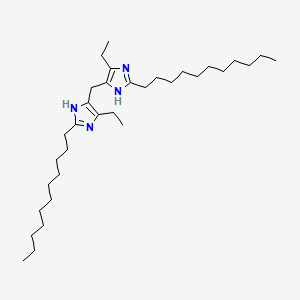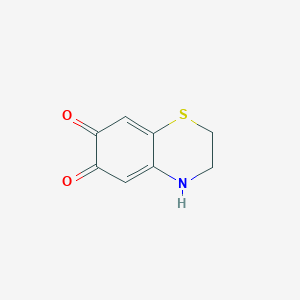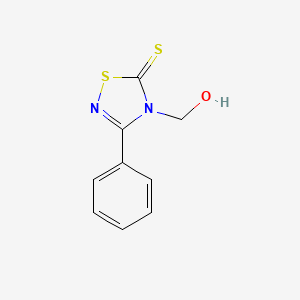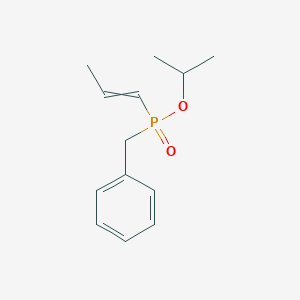
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a propan-2-yl and a benzyl group, with a prop-1-en-1-yl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl benzyl(prop-1-en-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of propan-2-yl phosphinate with benzyl chloride and prop-1-en-1-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale production also emphasizes safety measures and environmental considerations to minimize waste and emissions.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine derivatives.
Substitution: The benzyl and prop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules with enhanced pharmacological properties.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which propan-2-yl benzyl(prop-1-en-1-yl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl benzyl(prop-2-en-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-yn-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-en-2-yl)phosphinate
Uniqueness
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, making it valuable for tailored synthetic applications.
Propiedades
Número CAS |
183955-82-0 |
|---|---|
Fórmula molecular |
C13H19O2P |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
[propan-2-yloxy(prop-1-enyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C13H19O2P/c1-4-10-16(14,15-12(2)3)11-13-8-6-5-7-9-13/h4-10,12H,11H2,1-3H3 |
Clave InChI |
FJBGEZJVIPZRCK-UHFFFAOYSA-N |
SMILES canónico |
CC=CP(=O)(CC1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
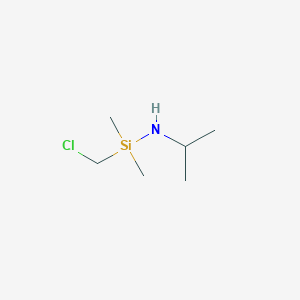

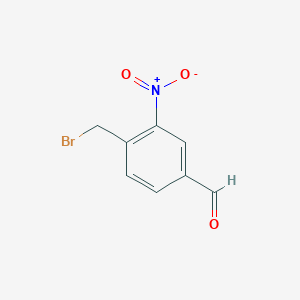
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
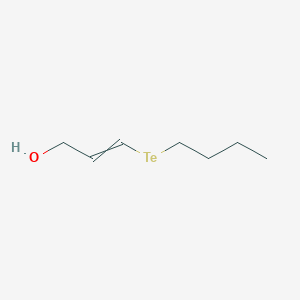
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
